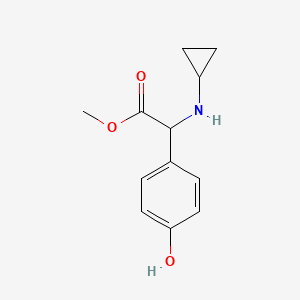
1-(3-Methylphenyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 3-methylphenyl group and a hydroxyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)pyrrolidin-3-ol can be synthesized through various methods. One common approach involves the ring-closing reaction of a precursor compound followed by reduction. For instance, a reaction between malic acid and methylamine can yield an intermediate compound, which is then reduced to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to improve yield and purity. This may include controlling the temperature, reaction time, and the use of specific solvents and catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated product.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Methylphenyl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(3-Methylphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of certain proteins or enzymes. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A parent compound with a similar ring structure but without the phenyl and hydroxyl substitutions.
Pyrrolidinone: A related compound with a carbonyl group instead of a hydroxyl group.
Prolinol: A derivative of pyrrolidine with a hydroxyl group at a different position
Uniqueness: 1-(3-Methylphenyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and the hydroxyl group enhances its potential for diverse applications in medicinal chemistry and other fields .
Propriétés
Numéro CAS |
5422-64-0 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-(3-methylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-12/h2-4,7,11,13H,5-6,8H2,1H3 |
Clé InChI |
RIHJZDZOBOLHMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2CCC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide](/img/structure/B12118308.png)
![2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118315.png)
![Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]-](/img/structure/B12118316.png)

![6-chloro-7-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118343.png)



![2-amino-1-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118365.png)
![2-amino-1-(4-ethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118368.png)
![(1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B12118376.png)

